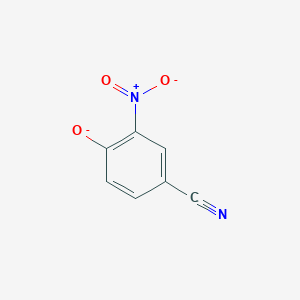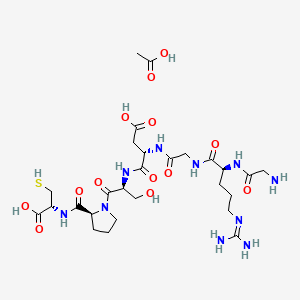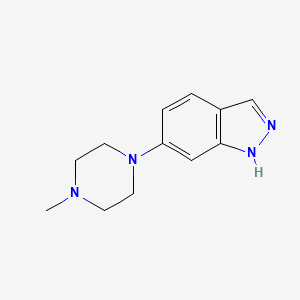![molecular formula C10H18O2 B14753068 1,4-Bis[(prop-1-en-1-yl)oxy]butane CAS No. 3329-71-3](/img/structure/B14753068.png)
1,4-Bis[(prop-1-en-1-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(prop-1-en-1-yl)oxy]butane is an organic compound with the molecular formula C10H18O2 It is a symmetrical ether with two prop-1-en-1-yloxy groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(prop-1-en-1-yl)oxy]butane can be synthesized through the reaction of 1,4-dibromobutane with sodium prop-1-en-1-olate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran. The reaction conditions include:
- Temperature: 60-80°C
- Reaction time: 12-24 hours
- Molar ratio: 1:2 (1,4-dibromobutane to sodium prop-1-en-1-olate)
The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by prop-1-en-1-oxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(prop-1-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Formation of butane-1,4-dione and prop-1-en-1-ol.
Reduction: Formation of 1,4-bis(prop-1-en-1-yl)butane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(prop-1-en-1-yl)oxy]butane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymeric materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis[(prop-1-en-1-yl)oxy]butane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form carbonyl compounds. In reduction reactions, it interacts with hydrogenation catalysts to form reduced products.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(allyloxy)butane: Similar structure but with allyloxy groups instead of prop-1-en-1-oxy groups.
1,4-Bis(aminooxy)butane: Contains aminooxy groups instead of prop-1-en-1-oxy groups.
Butanedioic acid, 1,4-bis[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester: Contains ester groups instead of ether groups.
Uniqueness
1,4-Bis[(prop-1-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of prop-1-en-1-oxy groups, which provide specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
3329-71-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,4-bis(prop-1-enoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
YFHHXQIZUPLLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCCCCOC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
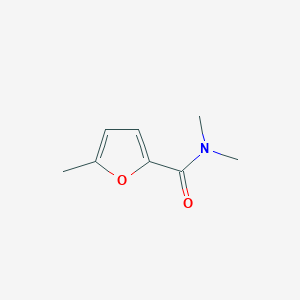
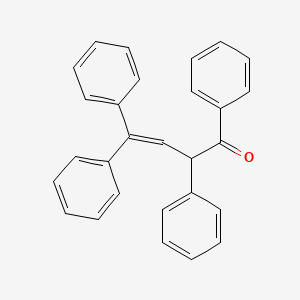
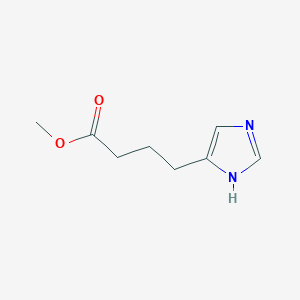
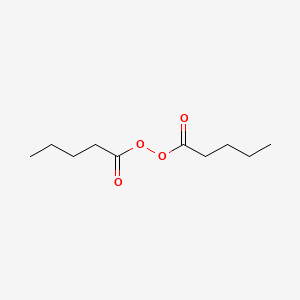
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
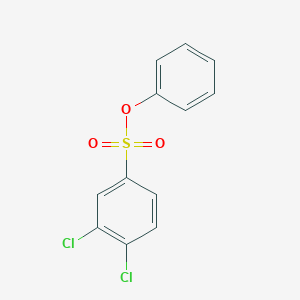
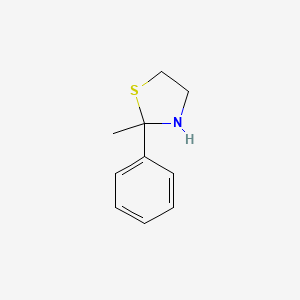

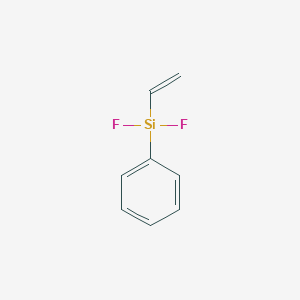
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
